molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

N-Isopropylcyclohexylamine

Cat. No. B058178
CAS RN: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Patent
US04705806

Procedure details

I Refer to Chart O. The formula-CXIX 2-phenyl selenidyl compound is first prepared. The starting material is the methyl ester of (5E)-6a-carba-PGI2 (Example 23, 0.4 g.) which is converted to the formula-CXVIII bis(tetrahydropyran-2-yl ether) by reaction with dihydropyran in methylene chloride in the presence of pyridine hydrochloride following the procedure of Example 39-II. A solution of that bis(THP) methyl ester in 5 ml. of tetrahydrofuran is added dropwise to the amide formed from N-isopropylcyclohexylamine (0.3 g.) and n-butyllithium (equivalent 1.6M hexane solution) in tetrahydrofuran (7 ml.) cooled to -78° C. The mixture is stirred at -78° C. for 45 min. and then phenylselenyl chloride is added in tetrahydrofuran solution over a 7 minute period. The mixture is stirred at -78° C. for an additional hour, then poured into 30 ml. of saturated ammonium chloride-ice-water mixture and extracted with diethyl ether. The organic phase is dried and concentrated. The residue is chromatographed on silica gel, eluting with ethyl acetate-toluene (1:8) to give the formula-CXIX compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
CXIX 2-phenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(5E)-6a-carba-PGI2
Quantity
0.4 g
Type
reactant
Reaction Step Five
[Compound]
Name
bis(tetrahydropyran-2-yl ether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1C=C[CH2:4][CH2:3][CH2:2]1.Cl.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:14]([Li])CCC>C(Cl)Cl.O1CCCC1>[CH:3]([NH:8][CH:13]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:14]1)([CH3:4])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
CXIX 2-phenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(5E)-6a-carba-PGI2
Quantity
0.4 g
Type
reactant
Smiles
Step Six
Name
bis(tetrahydropyran-2-yl ether)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.